molecular formula C12H17N3O2S B2855658 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one CAS No. 2195942-19-7

1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one

Cat. No.: B2855658
CAS No.: 2195942-19-7
M. Wt: 267.35
InChI Key: YIZFHHQCUYFHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one is a synthetic small molecule recognized in scientific research for its potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a key regulator of incretin hormones such as glucagon-like peptide-1 (GLP-1), which are essential for glucose homeostasis. By selectively inhibiting DPP-4, this compound prevents the rapid degradation of GLP-1, thereby prolonging its insulin-secreting and glucagon-suppressing effects. This mechanism makes it a valuable pharmacological tool for investigating novel therapeutic pathways for Type 2 diabetes mellitus . Researchers utilize this compound in vitro and in vivo to elucidate the complex signaling networks of the incretin system, to study beta-cell function and survival, and to evaluate the potential of DPP-4 inhibition as a strategy for metabolic disease management. Its specific chemical structure, featuring the 1,3,4-thiadiazole moiety linked to a piperidine ring, is a subject of interest in structure-activity relationship (SAR) studies aimed at developing new classes of antidiabetic agents. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-3-4-11(16)15-7-5-10(6-8-15)17-12-14-13-9-18-12/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZFHHQCUYFHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment to Piperidine: The thiadiazole ring is then attached to a piperidine ring through an ether linkage. This can be achieved by reacting the thiadiazole with a piperidine derivative in the presence of a base such as sodium hydride.

    Formation of the Pentenone Moiety: The final step involves the introduction of the pentenone moiety. This can be done by reacting the piperidine-thiadiazole intermediate with an appropriate alkene under conditions that promote the formation of the enone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight Biological/Functional Notes Reference
1-[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one (Target) Thiadiazole-O-piperidine; pent-4-en-1-one Not reported Hypothesized fungicidal/insecticidal activity
2-(4-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one Thiadiazole-O-piperidine; 4-fluorophenyl ethanone Not reported Structural similarity; potential enhanced binding via fluorophenyl
2-(4-Methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one Methoxybenzyl; pent-4-en-1-one Not reported Demonstrates role of non-thiadiazole substituents in activity
1-(4-(4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one Quinazoline-O-piperidine; propenone Not reported Anticancer/kinase inhibition applications
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one Trifluoromethylphenyl; thiophene butanone Not reported Enhanced lipophilicity from CF3 group
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone Difluorobenzoyl; ethanone 267.27 Pharmaceutical impurity (e.g., Risperidone)

Key Comparative Insights

a) Role of the 1,3,4-Thiadiazole Group

The thiadiazole moiety in the target compound is associated with broad-spectrum bioactivity, including fungicidal and insecticidal effects, as observed in related derivatives . In contrast, analogs like 2-(4-methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one replace thiadiazole with a methoxybenzyl group, likely altering target selectivity.

b) Impact of the α,β-Unsaturated Ketone

Comparatively, propenone (in ’s quinazoline derivative) may offer similar reactivity but with a shorter chain, affecting spatial interactions .

c) Fluorinated Substituents

Fluorinated analogs, such as 2-(4-fluorophenyl)-1-[4-(thiadiazolyloxy)piperidin-1-yl]ethan-1-one and 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone , demonstrate improved binding affinity and metabolic stability due to fluorine’s electronegativity and lipophilicity. These properties are critical in drug design but are absent in the target compound.

d) Piperidine Substitution Patterns

Variations at the piperidine 4-position significantly influence activity. For example, the quinazoline derivative in targets kinase pathways, while the trifluoromethylphenyl group in enhances agrochemical efficacy. The target compound’s thiadiazole-O-piperidine group may prioritize interactions with fungal or insect enzymes.

Q & A

Basic: What synthetic strategies are recommended for the preparation of 1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]pent-4-en-1-one?

The synthesis typically involves multi-step pathways:

  • Step 1 : Functionalization of the piperidine ring with a thiadiazole moiety via nucleophilic substitution or coupling reactions. The 1,3,4-thiadiazol-2-yloxy group is introduced using reagents like 2-mercapto-1,3,4-thiadiazole under basic conditions .
  • Step 2 : Formation of the pent-4-en-1-one backbone through a ketone alkylation or enolate chemistry, ensuring regioselectivity for the double bond position .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, such as over-oxidation or isomerization of the alkene. Purity is monitored via HPLC or GC-MS .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay Variability : Differences in cell lines, enzyme isoforms, or assay protocols (e.g., ATP concentration in kinase assays). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Compound Stability : Degradation products (e.g., hydrolysis of the enone or thiadiazole ring) can skew results. Perform stability studies under physiological conditions (pH 7.4, 37°C) and characterize degradation pathways using LC-MS .
  • Structural Confirmation : Ensure batch-to-batch consistency via ¹H/¹³C NMR and X-ray crystallography to rule out polymorphic or stereochemical variations .

Basic: What analytical techniques are essential for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the thiadiazole-piperidine linkage and pent-4-en-1-one backbone. Key signals include δ ~5.5 ppm (alkene protons) and δ ~165 ppm (carbonyl carbon) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₇N₃O₂S) and detect impurities.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S-C in thiadiazole at ~650 cm⁻¹) .

Advanced: How can computational methods predict the compound’s reactivity and binding modes?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the thiadiazole-oxygen and enone groups to predict stability under redox conditions .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on the thiadiazole’s electron-deficient sulfur atoms and the enone’s electrophilic β-carbon as potential binding motifs .
  • MD Simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid environments to guide prodrug design .

Basic: What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • In Vitro Screening :
    • Kinase Inhibition : Use a panel of recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive assays .
    • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC determination) and fungi .
  • Cytotoxicity : Assess against normal cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties?

  • Solubility Enhancement : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the piperidine ring without disrupting the thiadiazole’s electronic profile .
  • Metabolic Stability : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic soft spots (e.g., CYP450-mediated oxidation of the alkene) .
  • Prodrug Strategies : Mask the enone as a ketal or ester to improve oral bioavailability .

Basic: What safety precautions are critical during synthesis and handling?

  • Toxicity : The thiadiazole moiety may release toxic H₂S under reductive conditions. Use fume hoods and monitor gas emissions .
  • Reactivity : The α,β-unsaturated ketone is a Michael acceptor; avoid skin contact and use PPE .

Advanced: How can structural analogs guide SAR studies for this compound?

  • Key Analogs :

    AnalogModificationBioactivity Trend
    1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-oneBenzimidazole instead of thiadiazole↑ Antimicrobial activity
    1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-oneThiazole substitution↓ Kinase inhibition
  • SAR Insights : The thiadiazole’s electron-withdrawing nature enhances electrophilicity of adjacent groups, critical for target engagement .

Basic: What are the compound’s stability challenges under storage conditions?

  • Light Sensitivity : The enone group is prone to photoisomerization. Store in amber vials at -20°C .
  • Hydrolysis : Thiadiazole-O-piperidine bonds may degrade in aqueous buffers. Use anhydrous DMSO for stock solutions .

Advanced: How can fragment-based drug design (FBDD) improve its potency?

  • Fragment Library Screening : Identify fragments binding to the thiadiazole or enone motifs. Use SPR or ITC for affinity measurements .
  • Linker Optimization : Replace the pent-4-en-1-one spacer with rigid bicyclic systems to reduce entropy loss upon binding .

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